2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
The compound “2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings including an amine group (-NH2), a carboxamide group (-CONH2), a benzyl group (C6H5CH2-), a furan ring, and a pyrrolo[2,3-b]quinoxaline ring system .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. For instance, the furan ring could potentially be synthesized from a suitable precursor through a Paal-Knorr synthesis . The quinoxaline ring might be formed through a condensation reaction of a suitable 1,2-diamine and a 1,2-dicarbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amine group could undergo reactions such as acylation or alkylation, while the carboxamide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of the atoms could all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Properties
A significant portion of the research focuses on the synthesis and properties of related quinoxaline derivatives. For instance, studies have detailed the preparation of compounds by coupling reactions and subsequent transformations, such as electrophilic and nucleophilic substitutions, highlighting the versatility of these frameworks in organic synthesis (El’chaninov & Aleksandrov, 2017), (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Biological Activity and Applications
Research into related pyrroloquinoxaline compounds has shown their potential in biological applications, such as the development of metal-ion coordinating agents for targeted delivery to biological sites and the synthesis of compounds with potential antiproliferative activity against cancer cell lines. These studies suggest the broader applicability of similar compounds in medicinal chemistry and drug development (Yang et al., 2017), (Hung et al., 2014).
Methodological Developments
Methodological advancements have been achieved in the selective functionalization of quinoxaline derivatives, which is crucial for diversifying the chemical space and enhancing the properties of these compounds for various applications. This includes selective halogenation reactions and the development of efficient syntheses for complex quinoxaline derivatives, showcasing the adaptability of these frameworks for creating pharmacologically relevant molecules (Le et al., 2021), (Dorow et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a crucial role in the regulation of gene expression .
Mode of Action
The compound acts as a dual inhibitor, showing inhibitory activity against both Bcr-Abl and HDAC1 . This dual inhibitory activity is a novel approach in cancer drug development, combining two independent pharmacological activities in one molecule .
Biochemical Pathways
The compound affects the pathways associated with Bcr-Abl and HDAC1. By inhibiting Bcr-Abl, it can disrupt the abnormal signaling caused by this fusion protein, which is often associated with the development of leukemia . On the other hand, by inhibiting HDAC1, it can affect the acetylation status of histones, thereby influencing gene expression .
Result of Action
The compound’s dual inhibitory activity against Bcr-Abl and HDAC1 has shown potent antiproliferative activities against the human leukemia cell line K562 and the prostate cancer cell line DU145 . This suggests that the compound could potentially be effective in treating these types of cancers .
Action Environment
Properties
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2/c24-16-8-2-1-6-14(16)12-26-23(30)19-20-22(28-18-10-4-3-9-17(18)27-20)29(21(19)25)13-15-7-5-11-31-15/h1-11H,12-13,25H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJHWSIIJVKTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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